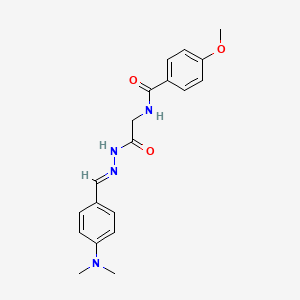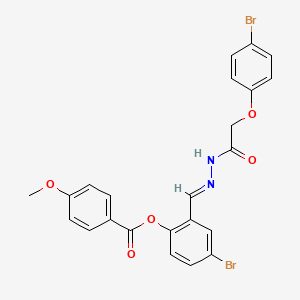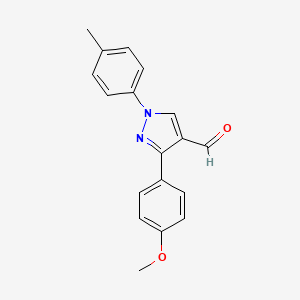![molecular formula C24H20BrClN2O4 B12016215 [4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12016215.png)
[4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-ブロモ-2-[(E)-[(4-プロポキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 2-クロロベンゾエートは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、臭素、塩素、およびプロポキシベンゾイル基を含むその独特の構造を特徴としており、化学、生物学、および医学の研究者にとって関心の対象となっています。
準備方法
合成経路と反応条件
[4-ブロモ-2-[(E)-[(4-プロポキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 2-クロロベンゾエートの合成は、通常、複数のステップを必要とします。一般的な方法の1つは、特定の条件下での4-ブロモ-2-ホルミルフェニル 2-クロロベンゾエートと4-プロポキシベンゾイルヒドラジンの反応です。 反応は通常、触媒の存在下で、制御された温度と圧力下で行われ、目的の生成物が得られるようにします .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。プロセスでは、収率と純度を最大化するように反応条件を最適化する必要があります。これには、温度、圧力の正確な制御と、高効率触媒の使用が含まれます。 さらに、工業的方法には、化合物が目的の用途に必要な規格を満たすようにするための高度な精製技術が組み込まれる場合があります .
化学反応の分析
反応の種類
[4-ブロモ-2-[(E)-[(4-プロポキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 2-クロロベンゾエートは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この化合物は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生じる可能性があり、還元はアルコールまたはアミンを生じる可能性があります。 置換反応は、さまざまな置換誘導体の形成をもたらす可能性があります .
科学研究における用途
化学
化学では、[4-ブロモ-2-[(E)-[(4-プロポキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 2-クロロベンゾエートは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的に、この化合物は、生物分子との潜在的な相互作用について研究される可能性があります。 研究者は、タンパク質や酵素への結合親和性を調査しており、新しい生化学的ツールや治療薬の開発につながる可能性があります .
医学
医学では、化合物の潜在的な治療特性が探求されています。 その構造は、特に病気に関与する特定の経路または受容体を標的とする、創薬の候補となり得ることを示唆しています .
産業
産業的には、[4-ブロモ-2-[(E)-[(4-プロポキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 2-クロロベンゾエートは、特殊化学品や先端材料の製造に使用される可能性があります。 その独特の特性は、コーティング、接着剤、およびその他の高性能材料での用途に適しています .
科学的研究の応用
Chemistry
In chemistry, [4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may be studied for its potential interactions with biological molecules. Researchers investigate its binding affinity to proteins and enzymes, which could lead to the development of new biochemical tools or therapeutic agents .
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its structure suggests it could be a candidate for drug development, particularly in targeting specific pathways or receptors involved in diseases .
Industry
Industrially, this compound may be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
作用機序
[4-ブロモ-2-[(E)-[(4-プロポキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 2-クロロベンゾエートの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と標的は、化合物が使用される特定の用途とコンテキストによって異なります .
類似化合物との比較
類似化合物
- 4-ブロモ-2-[(E)-[(4-プロポキシベンゾイル)ヒドラジニリデン]メチル]フェニル 4-メトキシベンゾエート
- 4-ブロモ-2-[(E)-[(4-プロポキシベンゾイル)ヒドラジニリデン]メチル]フェニル 2-メチルベンゾエート
- 4-ブロモ-2-[(E)-[(4-プロポキシベンゾイル)ヒドラジニリデン]メチル]フェニル 4-クロロベンゾエート
独自性
[4-ブロモ-2-[(E)-[(4-プロポキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 2-クロロベンゾエートを類似化合物とは異なるものにしているのは、官能基の特定の組み合わせです。この独特の構造は、特定の用途に特に価値がある、明確な化学的および物理的特性を与えます。 たとえば、臭素原子と塩素原子の両方があることは、さまざまな化学的および生物学的コンテキストにおける反応性と結合親和性を高めることができます .
特性
分子式 |
C24H20BrClN2O4 |
|---|---|
分子量 |
515.8 g/mol |
IUPAC名 |
[4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H20BrClN2O4/c1-2-13-31-19-10-7-16(8-11-19)23(29)28-27-15-17-14-18(25)9-12-22(17)32-24(30)20-5-3-4-6-21(20)26/h3-12,14-15H,2,13H2,1H3,(H,28,29)/b27-15+ |
InChIキー |
JKAXGXBTLIRBAI-JFLMPSFJSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B12016143.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12016144.png)
![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B12016149.png)

![9-Bromo-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12016155.png)


![(5E)-5-(3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016177.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016183.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016196.png)
![ethyl 4-[({(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B12016212.png)

![[2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate](/img/structure/B12016230.png)
